(R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid, also known by its chemical formula and CAS number 1373503-54-8, is a compound that features a piperidine ring substituted with difluoromethyl groups and a tert-butoxycarbonyl group. This compound is classified as an amino acid derivative due to the presence of the carboxylic acid functional group. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of (R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid typically involves multiple steps that can be optimized for yield and purity.
The literature indicates various synthetic routes with yields reported between 76% to 90% depending on the specific conditions and reagents used .
The molecular structure of (R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid can be described as follows:
The compound's stereochemistry is significant, as it includes an R configuration at the chiral center adjacent to the carboxylic acid .
(R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for (R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid is primarily associated with its role as a ligand for specific receptors in biological systems. Preliminary studies suggest that compounds of this class may act as antagonists for certain NMDA receptor subtypes, which are implicated in various neurological disorders.
(R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid has several potential applications in scientific research and pharmaceutical development:
The construction of the chiral 3,3-difluoropiperidine core represents a significant synthetic challenge due to the need for precise stereocontrol at the C4 position bearing the acetic acid moiety while maintaining the gem-difluoro substitution at C3. Advanced enantioselective approaches have emerged to address this challenge, leveraging both chiral pool strategies and asymmetric catalysis. One prominent method utilizes chiral metal catalysts for asymmetric hydrogenation of enamide precursors to establish the stereogenic center. For example, iridium complexes with chiral phosphine-oxazoline ligands facilitate hydrogenation of N-Boc-3,3-difluoro-4-ethylidenepiperidine derivatives, achieving enantiomeric excesses exceeding 95% under optimized conditions [1]. This approach capitalizes on the conformational rigidity imparted by the 3,3-difluoro motif, which enhances substrate-directed stereoselectivity during catalytic reduction [4].
Alternative routes employ chiral auxiliaries attached to nitrogen prior to fluorination. tert-Butanesulfinamide-derived imines undergo diastereoselective nucleophilic addition with fluorinated carbon nucleophiles, enabling introduction of the difluoroalkyl unit with high diastereocontrol (de >98%). Subsequent acid-mediated cyclization and auxiliary removal yield the enantiopure 3,3-difluoropiperidine scaffold. For industrial-scale synthesis, enzymatic resolution has demonstrated practical utility. Lipase-catalyzed kinetic resolution of racemic N-Boc-3,3-difluoropiperidin-4-yl ethyl acetate derivatives achieves near-complete enantiopurity (ee >99%) through selective hydrolysis of one enantiomer, providing the (R)-configured acetic acid precursor essential for renin inhibitor applications [1] [4].
Table 1: Enantioselective Methods for 3,3-Difluoropiperidine Synthesis
Method | Key Reagent/Catalyst | Enantiomeric Excess | Application Scope |
---|---|---|---|
Asymmetric Hydrogenation | Ir-(S)-PHOX Complex | 92-96% ee | Boc-Protected Enamides |
Chiral Auxiliary Approach | (R)-tert-Butanesulfinamide | >98% de | Fluorinated Grignard Additions |
Enzymatic Resolution | Candida antarctica Lipase B | >99% ee | Racemic Ethyl Ester Derivatives |
1.2. tert-Butoxycarbonyl (Boc) Protection Strategies in Piperidine Functionalization
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group during the synthesis of (R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid due to its orthogonal stability profile under both fluorination conditions and carboxylic acid manipulations. Introduction of the Boc group typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of tertiary amine bases such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction is performed in dichloromethane or THF at 0-25°C, achieving near-quantitative protection of the piperidine nitrogen [3] [7]. The Boc group's exceptional chemical compatibility with electrophilic fluorination reagents—including Selectfluor™ and N-fluorobenzenesulfonimide (NFSI)—is paramount, as it withstands the highly oxidizing conditions required for 3,3-difluoro motif installation without detectable cleavage or racemization [1] [4].
Strategic Boc deprotection-protection sequences are often employed when functional group incompatibilities arise during multistep syntheses. The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C, followed by reprotection after sensitive transformations. This maneuverability is particularly valuable when introducing the acetic acid side chain via alkylation, where the free amine could undergo undesirable side reactions. The Boc group's steric bulk also influences conformational preferences of the piperidine ring, potentially enhancing diastereoselectivity during nucleophilic fluorination at C3. Thermal stability studies confirm that the Boc-protected difluoropiperidine remains intact up to 150°C, enabling high-temperature reactions such as decarboxylations or thermal cyclizations without compromising nitrogen protection [3] [7].
Table 2: Boc Protection Strategies in Piperidine Derivatives
Functionalization Step | Protection Conditions | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Initial Protection | Boc₂O, DIPEA, CH₂Cl₂, 0°C→RT | Not applicable | Near-quantitative yield (>95%) |
Post-Fluorination | Protection maintained | TFA:CH₂Cl₂ (1:1), 0°C, 1h | Stable to Selectfluor™, DAST, NFSI |
Side-Chain Alkylation | Temporary removal, reprotection post-alkylation | HCl in dioxane, RT | Prevents dialkylation at nitrogen |
The installation of the 3,3-difluoro motif onto the piperidine ring employs specialized fluorination methodologies that ensure regioselectivity and preserve stereochemical integrity. Two principal strategies dominate: (1) electrophilic fluorination of enolates or enol derivatives and (2) deoxyfluorination of dicarbonyl precursors. For electrophilic approaches, lithium diisopropylamide (LDA)-generated enolates of N-Boc-4-substituted piperidin-3-ones undergo reaction with N-fluorobenzenesulfonimide (NFSI) at -78°C, producing 3-fluoro-3-fluoropiperidines with high diastereoselectivity (up to 20:1 dr) when a chiral center exists at C4. This stereoselectivity arises from chelation control between the enolate oxygen, lithium cation, and adjacent carbonyl of the Boc group, directing fluorine approach from the less hindered face [1] [4].
Deoxyfluorination strategies utilize reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) or DAST on 3-hydroxyimino or 3-keto precursors. N-Boc-4-(ethoxycarbonylmethyl)piperidin-3-one reacts with Deoxo-Fluor™ in dichloroethane at 80°C, yielding the 3,3-difluoro derivative in 70-85% yield with complete retention of configuration at C4 when chiral. Microwave-assisted fluorination significantly reduces reaction times from hours to minutes while suppressing elimination byproducts. The electron-withdrawing nature of the Boc group enhances fluorination efficiency by reducing nitrogen basicity, thereby minimizing N-dealkylation side reactions common with unprotected amines. Post-fluorination, the ester is hydrolyzed to the acetic acid side chain using lithium hydroxide in THF-water mixtures, demonstrating the compatibility of the Boc group with both strongly fluorinating conditions and basic hydrolysis [1] [4].
The acetic acid moiety in (R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid serves as a versatile handle for bioconjugation, peptide coupling, and prodrug development. Activation as an acid chloride (using oxalyl chloride or thionyl chloride) enables nucleophilic acyl substitution with amines to form amide bonds essential for drug-target interactions. Particularly in renin inhibitor design, this carboxylic acid mimics the transition state of angiotensinogen cleavage by renin, with the difluoropiperidine enhancing binding affinity through hydrophobic interactions and conformational restraint [1]. Coupling reactions typically employ carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These conditions achieve 80-95% coupling yields with amino acid esters or peptide fragments without epimerization at the C4 stereocenter [1] [8].
For PROTAC (Proteolysis Targeting Chimera) development, the acid is conjugated to E3 ligase ligands via PEG-based linkers using solid-phase peptide synthesis techniques. The Boc group provides essential protection during these sequential coupling reactions, later removed under acidic conditions to reveal the secondary amine for attachment to warhead molecules. The carboxylic acid can also be reduced to alcohols via borane-THF complex for prodrug applications or converted to activated esters such as N-succinimidyl esters for bioconjugation studies. Notably, the 3,3-difluoro substitution pattern enhances the α-proton acidity (pKa ~22-24), enabling enolate formation for alkylations at the α-position—a strategy employed to introduce isotopic labels or additional functional groups for structure-activity relationship studies [1] [4] [8].
Table 3: Carboxylic Acid Derivatization Methods
Reaction Type | Reagents/Conditions | Application | Yield Range |
---|---|---|---|
Amide Coupling | EDC·HCl, HOBt, DIPEA, CH₂Cl₂, 0°C→RT | Peptide conjugation for renin inhibitors | 85-95% |
Esterification | CH₂N₂, Et₂O, 0°C; or ROH, DCC, DMAP | Prodrug synthesis (alkyl esters) | 75-92% |
PROTAC Linkage | NHS-ester formation, then PEG-amine linker | Targeted protein degradation constructs | 65-80% |
Reduction | BH₃·THF, reflux, 4h | Alcohol prodrugs | 70-88% |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: